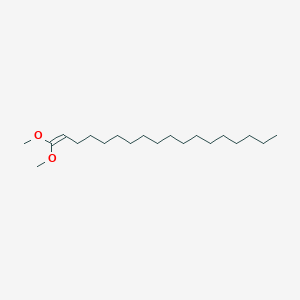
1,1-Dimethoxyoctadec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxyoctadec-1-ene is an organic compound with the molecular formula C20H40O2 It is a derivative of octadecene, where two methoxy groups are attached to the first carbon atom of the octadecene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethoxyoctadec-1-ene can be synthesized through the reaction of octadecene with methanol in the presence of an acid catalyst. The reaction involves the addition of methanol to the double bond of octadecene, resulting in the formation of the dimethoxy derivative. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-100°C.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethoxyoctadec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of octadecanoic acid or octadecanal.
Reduction: Formation of octadecanol or octadecane.
Substitution: Formation of various substituted octadecene derivatives.
Applications De Recherche Scientifique
1,1-Dimethoxyoctadec-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxyoctadec-1-ene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octadecene: A long-chain hydrocarbon with a single double bond, used as a precursor in the synthesis of 1,1-Dimethoxyoctadec-1-ene.
1,1-Dimethoxyethane: A shorter-chain analog with similar chemical properties but different applications.
1,1-Dimethoxyhexadecane: Another long-chain dimethoxy compound with similar reactivity.
Uniqueness
This compound is unique due to its specific chain length and the presence of two methoxy groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
111002-39-2 |
|---|---|
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
1,1-dimethoxyoctadec-1-ene |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h19H,4-18H2,1-3H3 |
Clé InChI |
ZAKYMJHPPRBEKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC=C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



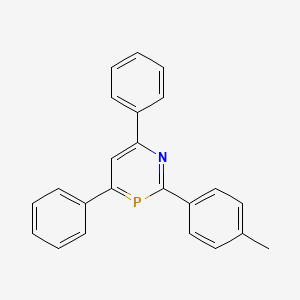
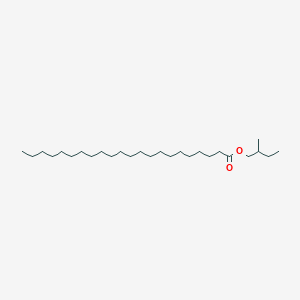
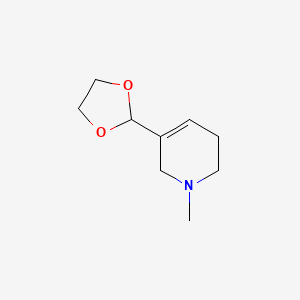
methyl}benzene](/img/structure/B14318927.png)


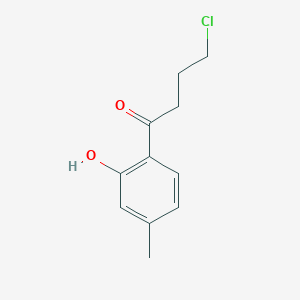
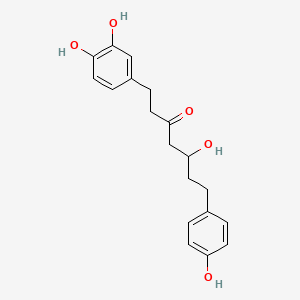
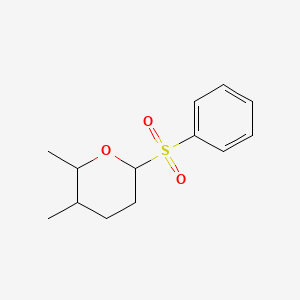
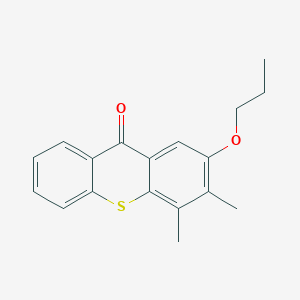
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)
